2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride

Descripción

Systematic IUPAC Name Derivation and Validation

The IUPAC name This compound is constructed through hierarchical substitution and counterion specification:

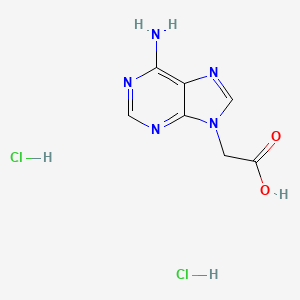

- Parent structure : 9H-purine (a bicyclic heterocycle with nitrogen atoms at positions 1, 3, 5, 7, and 9).

- Substituents :

- Counterions : Two hydrochloric acid molecules (HCl) neutralize the carboxylate anion, forming the dihydrochloride salt.

The nomenclature adheres to IUPAC rules for numbering purine derivatives, ensuring priority to the amino group over the acetic acid side chain.

Molecular Formula Analysis: C₇H₉Cl₂N₅O₂

The molecular formula is validated through component analysis:

| Component | Formula Contribution | Role in Structure |

|---|---|---|

| Purine core (9H-purine) | C₅H₅N₅ | Bicyclic heterocycle |

| Acetic acid side chain | CH₂COOH | Carboxyethyl substituent at position 9 |

| Chloride counterions | Cl₂ | Neutralization of carboxylate |

Total : C₅H₅N₅ + CH₂COOH + Cl₂ = C₇H₉Cl₂N₅O₂.

Molecular weight : 266.08 g/mol (calculated from atom masses).

Propiedades

IUPAC Name |

2-(6-aminopurin-9-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2.2ClH/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14;;/h2-3H,1H2,(H,13,14)(H2,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANAZAGBFZFBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258652-01-5 | |

| Record name | 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride is a purine derivative with significant biological activities, particularly in the context of nucleic acid metabolism and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₉Cl₂N₅O₂

- Molecular Weight : 266.08 g/mol

- Purity : Typically ≥ 95%

The compound features an amino group at the 6-position of the purine ring and an acetic acid moiety at the 2-position, which contributes to its biological activity and interaction with nucleic acids.

Research indicates that this compound interacts with enzymes involved in nucleotide metabolism. Its binding can influence enzyme activity, impacting metabolic pathways related to nucleotide synthesis and degradation. This interaction is critical for understanding its therapeutic potential, especially in antiviral applications.

Biological Activities

-

Antiviral Properties :

- Derivatives of this compound have shown potential antiviral effects by influencing viral replication pathways. This suggests a role as a substrate or inhibitor in enzymatic processes related to purine metabolism.

-

Enzyme Interaction :

- Binding studies reveal that this compound can interact with various enzymes involved in nucleotide metabolism, affecting their activity and potentially leading to altered metabolic pathways.

-

Synthesis Applications :

- It is utilized in synthesizing peptide nucleic acids (PNA) and other purine derivatives, highlighting its importance in biochemical research and pharmaceutical applications.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy : A study demonstrated that derivatives of 2-(6-amino-9H-purin-9-yl)acetic acid exhibited significant inhibition of viral replication in vitro, suggesting potential for therapeutic development against viral infections .

- Enzymatic Activity Modulation : Inhibition assays showed that this compound could reduce the activity of specific protein arginine methyltransferases (PRMTs), which are implicated in various cellular processes and diseases, including cancer .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Biochemical Research

- Nucleotide Metabolism : The compound interacts with enzymes involved in nucleotide metabolism, impacting pathways related to nucleotide synthesis and degradation. This interaction is crucial for understanding its potential therapeutic effects.

- Peptide Nucleic Acids (PNA) : It serves as a building block for the synthesis of PNA adenine monomers and oligomers, which are important in genetic research and diagnostics.

-

Pharmaceutical Applications

- Antiviral Properties : Research indicates that derivatives of this compound may possess antiviral activities, potentially influencing viral replication pathways. This makes it a candidate for developing antiviral therapies .

- Cancer Research : Its ability to act as a nucleoside analog suggests potential applications in cancer treatment by interfering with nucleic acid synthesis in rapidly dividing cells.

- Mechanism of Action

Case Studies and Research Findings

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Key Observations:

- Chlorine vs. Amino Substituents: Chloro-substituted purines (e.g., 9-Allyl-6-chloro-9H-purin-2-amine) exhibit increased lipophilicity, enhancing membrane permeability but reducing water solubility compared to the amino-substituted target compound .

- Salt Form Impact: Dihydrochloride salts (e.g., cetirizine dihydrochloride) generally show higher aqueous solubility than monohydrochloride or free-base forms, critical for oral bioavailability .

Key Insights:

- Yield Challenges : Purine alkylation reactions often suffer from moderate yields (35–49%) due to competing N7/N9 regioselectivity, as seen in and .

- Solubility Trends: The dihydrochloride form of the target compound achieves ~20-fold higher solubility than non-salt purine derivatives, aligning with cetirizine’s performance .

Métodos De Preparación

4 Research Findings Related to Preparation

Enzyme Interaction and Biological Activity : The purity and structural integrity of this compound are critical for its function as a nucleoside analog interacting with enzymes involved in nucleotide metabolism. Proper synthetic methods ensure the compound's efficacy in inhibiting viral replication and modulating enzymatic activity, as demonstrated in antiviral and cancer research studies.

Use in Peptide Nucleic Acid (PNA) Synthesis : The compound serves as a building block for PNA adenine monomers, requiring high purity and precise structural control during synthesis to maintain the stability and binding properties of PNAs.

Synthetic Optimization : Literature indicates that the use of carbodiimide coupling agents and aprotic solvents under controlled temperatures yields high purity products with good yields, essential for research-grade material.

5 Notes on Practical Considerations

Solvent Choice : Aprotic solvents such as dichloromethane, dimethylformamide, or benzene derivatives are preferred to avoid side reactions and facilitate coupling efficiency.

Temperature Control : Maintaining reaction temperatures between 0 °C and 50 °C helps minimize degradation and side product formation.

Protection/Deprotection Steps : Careful selection of protecting groups and their removal conditions is essential to prevent damage to the purine ring and maintain amino functionality.

Purity Assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for verifying product purity and structure.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride?

- Methodological Answer : Synthesis optimization involves alkylation of purine derivatives under controlled conditions. For example, reacting 2,6-dichloro-9H-purine with alkyl halides in polar aprotic solvents (e.g., DMF) using bases like potassium carbonate to facilitate substitution at the 9-position . Post-synthesis, purification via column chromatography (silica gel, gradient elution with methanol/dichloromethane) ensures high purity. Monitoring reaction progress with TLC and adjusting temperature (typically 50–80°C) improves yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and hydrogen environments (e.g., δ 8.2 ppm for purine protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 517 [M+H]) and isotopic patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How can computational methods enhance the design of experiments for synthesizing purine derivatives like this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD employs reaction path search algorithms to identify optimal conditions (solvent, catalyst, temperature) . Machine learning models trained on existing reaction datasets can prioritize synthetic routes with high predicted yields, accelerating discovery .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of 2-(6-amino-9H-purin-9-yl)acetic acid derivatives?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Use factorial designs to systematically evaluate variables (e.g., substituent groups, solvent polarity) and identify confounding factors. For instance, a 2 factorial design can isolate the impact of alkyl chain length on solubility and bioactivity .

- Replication under Controlled Conditions : Standardize assay protocols (e.g., fixed cell lines, consistent incubation times) to minimize variability. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .

Q. How should researchers evaluate the stability of this compound under varying physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (pH 1–9 buffers, 40–60°C) and monitor degradation via UV-Vis spectroscopy (λ~260 nm for purine absorbance) .

- Lyophilization Studies : Assess stability in lyophilized form by comparing pre- and post-storage NMR spectra to detect structural changes .

- LC-MS/MS : Quantitate degradation products (e.g., hydrolyzed purine rings) under simulated gastric fluid conditions .

Data Contradiction and Mechanistic Analysis

Q. How can researchers address discrepancies in reported reaction yields for alkylated purine derivatives?

- Methodological Answer :

- Meta-Analysis of Reaction Parameters : Compare literature data on solvent polarity (e.g., DMF vs. DMSO), base strength (KCO vs. NaH), and reaction duration. For example, reports higher yields with DMF due to improved nucleophilicity, while highlights side reactions in prolonged heating .

- Kinetic Profiling : Use in-situ IR spectroscopy to track intermediate formation and optimize reaction termination points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.